Stereochemistry-Driven Dopamine Transporter Affinity: (2S,4S) vs (2R,4R) Enantiomers
The (2S,4S) enantiomer of 4-fluoro-2-methylpiperidine demonstrates a 140-fold higher affinity for dopamine transporters (DAT) compared to the (2R,4R) enantiomer . This stereochemical differentiation is essential for CNS-targeted research programs where precise stereochemical configuration determines target engagement.
| Evidence Dimension | Dopamine transporter (DAT) binding affinity |
|---|---|
| Target Compound Data | IC50 = 61 nM |
| Comparator Or Baseline | (2R,4R)-4-fluoro-2-methylpiperidine: IC50 = 8,528 nM |
| Quantified Difference | 140-fold higher affinity for (2S,4S) |
| Conditions | In vitro competitive binding assay against dopamine transporter |
Why This Matters
For CNS drug discovery programs targeting monoamine transporters, selecting the correct enantiomer is not optional—the (2R,4R) form would yield dramatically reduced target engagement at equivalent concentrations, potentially invalidating SAR conclusions or requiring significantly higher dosing in vivo.
